molecular formula C12H16N2O2 B1481001 2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one CAS No. 2089674-39-3

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

Cat. No.: B1481001
CAS No.: 2089674-39-3
M. Wt: 220.27 g/mol
InChI Key: DVYPPHHKJVGAJY-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-methoxyindolin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction with these enzymes often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of the enzyme’s activity. For instance, the compound’s interaction with oxidoreductases can result in the modulation of redox reactions, which are vital for cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play a pivotal role in cell communication and function . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes involved in metabolic and regulatory pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to either competitive or non-competitive inhibition. This binding can alter the enzyme’s conformation and activity, thereby affecting the overall metabolic flux . Furthermore, this compound has been shown to influence gene expression by binding to DNA or interacting with transcription factors, resulting in the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be further utilized or excreted by the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the sites of its interactions with biomolecules . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and its potential therapeutic applications .

Properties

IUPAC Name

2-amino-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(13)12(15)14-7-6-9-10(14)4-3-5-11(9)16-2/h3-5,8H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYPPHHKJVGAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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